2-(aminomethyl)-N,N-dimethylaniline
CAS No.: 57678-45-2
Cat. No.: VC1992941
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57678-45-2 |
---|---|
Molecular Formula | C9H14N2 |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 2-(aminomethyl)-N,N-dimethylaniline |
Standard InChI | InChI=1S/C9H14N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 |
Standard InChI Key | MMSHDAHNUHLXQD-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC=C1CN |
Canonical SMILES | CN(C)C1=CC=CC=C1CN |
Introduction
Parameter | Value |
---|---|
CAS Number | 57678-45-2 |
Molecular Formula | C9H14N2 |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 2-(aminomethyl)-N,N-dimethylaniline |
SMILES Notation | CN(C)C1=CC=CC=C1CN |
Physical Appearance | Brown liquid |
Standard Purity | 95-98% |
The structural arrangement of 2-(aminomethyl)-N,N-dimethylaniline features a benzene ring with strategically positioned nitrogen-containing substituents, creating a compound with interesting chemical behavior and utility .
Physical and Chemical Properties
2-(Aminomethyl)-N,N-dimethylaniline possesses distinctive physical and chemical characteristics that influence its behavior in various chemical environments and applications.
Physical Properties
The compound exists as a brown liquid at standard temperature and pressure, with key physical properties summarized below:
Property | Value |
---|---|
Physical State | Liquid |
Color | Brown |
Molecular Weight | 150.22 g/mol |
Exact Mass | 150.12 Da |
Hydrogen Bond Donor Count | 1 (free base) |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 2 |
These physical attributes make it suitable for various liquid-phase reactions and applications in organic synthesis .
Chemical Properties
The chemical reactivity of 2-(aminomethyl)-N,N-dimethylaniline is largely governed by its dual amino functionalities:
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The primary amine (aminomethyl group) demonstrates typical amine reactivity, functioning as a nucleophile in various chemical transformations.
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The tertiary amine (dimethylamino group) contributes to the compound's basicity and can participate in coordination chemistry with various electrophiles.
The compound can form salts with acids, with the dihydrochloride form being a common derivative used in research settings. This salt formation significantly alters certain properties such as solubility and hydrogen bonding capacity .
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C9H14N2 | C9H16Cl2N2 |
Molecular Weight | 150.22 g/mol | 223.14 g/mol |
Hydrogen Bond Donor Count | 1 | 3 |
Water Solubility | Limited | Enhanced |
Stability | Moderate | Improved |
Synthesis Methods
The synthesis of 2-(aminomethyl)-N,N-dimethylaniline typically involves multistep processes that carefully introduce the required functional groups onto the aromatic ring.
Chemical Reactivity and Reaction Mechanisms
The reactivity of 2-(aminomethyl)-N,N-dimethylaniline is fundamentally shaped by its unique structural features, particularly the presence of two different amino groups.
Reactivity Patterns
The compound can participate in various chemical reactions typical for amines, including:
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Nucleophilic substitution reactions
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Salt formation with acids
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Coordination with metals through the nitrogen lone pairs
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Condensation reactions through the primary amine
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Quaternization of the tertiary amine with strong alkylating agents
The reactivity is significantly influenced by the basicity and nucleophilicity of both nitrogen-containing groups, which can interact with electrophiles under suitable conditions.
Comparative Reactivity with Related Compounds
2-(Aminomethyl)-N,N-dimethylaniline shows distinctive reactivity compared to simpler aniline derivatives due to its dual functionality. For instance, compared to N,N-dimethylaniline, it offers additional reaction pathways through the primary amine group. The table below highlights some key reactivity differences:
Reaction Type | N,N-dimethylaniline | 2-(Aminomethyl)-N,N-dimethylaniline |
---|---|---|
Electrophilic Aromatic Substitution | Occurs primarily at para position | Hindered by ortho substituent |
Nucleophilic Attack | Single nucleophilic site (tertiary amine) | Dual nucleophilic sites (primary and tertiary amines) |
Quaternization | Forms quaternary ammonium salts | Can form complex quaternary products |
Coordination Chemistry | Single coordination site | Multiple potential coordination modes |
This expanded reactivity profile makes 2-(aminomethyl)-N,N-dimethylaniline a more versatile building block in organic synthesis compared to simpler aniline derivatives .
Applications in Research and Industry
2-(Aminomethyl)-N,N-dimethylaniline serves various purposes in scientific research and potentially in industrial applications, though its use appears to be primarily in research contexts.
Use as an Organic Building Block
The compound functions as a valuable building block in organic synthesis due to its bifunctional nature. It is cataloged among organic building blocks by chemical suppliers and is particularly relevant in the synthesis of more complex molecules .
The presence of two different amine groups allows for selective functionalization, making it useful in the stepwise construction of more complex molecular architectures. This property is particularly valuable in the synthesis of compounds requiring precise spatial arrangement of functional groups .
Research Applications
The compound is clearly designated for research use only, as indicated by multiple suppliers. Its applications in research settings may include:
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Serving as a reactant in the development of new synthetic methodologies
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Functioning as a model compound for studying reaction mechanisms
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Acting as a precursor in the synthesis of more complex molecules with potential biological activity
GHS Hazard Statement | Description | Warning Category |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral |
H315 | Causes skin irritation | Skin corrosion/irritation |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |
These classifications indicate that appropriate safety precautions should be taken when handling this compound .
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